N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate

Description

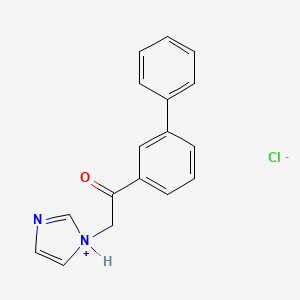

N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate is a crystalline organic compound featuring a benzoyl group substituted with a phenyl moiety at the 3-position, linked via a methylene bridge to the nitrogen of an imidazole ring. The hydrochloride salt form and hemihydrate structure enhance its stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry or catalysis. Characterization likely employs spectroscopic techniques (NMR, IR), mass spectrometry, and X-ray crystallography using software like OLEX2 for structural validation .

Properties

CAS No. |

77234-75-4 |

|---|---|

Molecular Formula |

C17H15ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

2-(1H-imidazol-1-ium-1-yl)-1-(3-phenylphenyl)ethanone;chloride |

InChI |

InChI=1S/C17H14N2O.ClH/c20-17(12-19-10-9-18-13-19)16-8-4-7-15(11-16)14-5-2-1-3-6-14;/h1-11,13H,12H2;1H |

InChI Key |

VPGFJWVTMMQIGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C[NH+]3C=CN=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate typically involves the reaction of 3-phenylbenzoyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently crystallized to obtain the hemihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization and drying processes to obtain the desired hemihydrate form.

Chemical Reactions Analysis

Types of Reactions

N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((3-Phenylbenzoyl)methyl)imidazole hydrochloride hemihydrate with structurally or functionally related compounds from the provided evidence:

Key Observations:

Structural Motifs :

- The target compound’s imidazole and aryl groups contrast with the piperidine-benzodioxol system in paroxetine and the N,O-bidentate group in ’s benzamide. Imidazole’s aromaticity and basicity may enhance metal coordination or hydrogen bonding compared to piperidine or hydroxyl groups .

- Trifluoromethyl groups in ’s compound increase lipophilicity, whereas the target’s phenylbenzoyl moiety may favor π-π stacking in crystal lattices .

Hydrate/Salt Forms :

- Both the target compound and paroxetine hydrochloride exist as hemihydrates , which improve stability and dissolution profiles compared to anhydrous forms. This is critical for pharmaceuticals but also advantageous in catalytic intermediates .

Synthetic Methods :

- The target compound’s synthesis likely parallels ’s use of acyl chlorides and ’s coupling agents (e.g., chloroformamidinium salts). Crystallization in aqueous conditions would yield the hemihydrate .

Applications :

- Paroxetine’s pharmaceutical use highlights the importance of hydrate forms in drug delivery, while ’s compound demonstrates the utility of directing groups in catalysis. The target compound’s imidazole core may position it as a ligand in coordination chemistry or a building block for bioactive molecules .

Research Findings and Challenges

- Hydrate Stability : Hemihydrates, as seen in paroxetine and the target compound, often exhibit superior thermal and moisture stability compared to anhydrous salts. However, hydrate formation can complicate reproducibility in synthesis .

- Characterization Limitations: While OLEX2 enables precise crystal structure determination, minor hydrate variations (e.g., hemihydrate vs. monohydrate) require rigorous diffraction analysis .

- Functional Group Trade-offs: The target’s imidazole offers basicity and metal-binding capacity but may introduce solubility challenges in non-polar media, unlike ’s trifluoromethyl-enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.